![molecular formula C14H21BrN2O5S B501691 4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 898654-42-7](/img/structure/B501691.png)
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as BDMC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Neuropharmacology Research
The compound’s structure suggests it could be a ligand for serotonin receptors, which may make it useful in neuropharmacological research. Studies could explore its affinity and selectivity towards various subtypes of serotonin receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C . This could provide insights into the treatment of neurological disorders like depression, anxiety, and schizophrenia.
Vasoconstriction Studies
Similar compounds have been shown to induce vasoconstriction through their action on serotonin receptors . This compound could be used to study the mechanisms underlying drug-induced vasoconstriction and could help in developing treatments for conditions like Reynaud’s phenomenon.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
The compound acts as a partial agonist at its target receptors This partial activation can lead to changes in the cell’s function, depending on the specific role of the receptor .
Biochemical Pathways
serotonergic pathway . This pathway is responsible for the production, release, and reuptake of serotonin, and plays a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Like many other compounds with similar structures, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Due to its agonistic activity at serotonin receptors, it may influence neuronal signaling and potentially affect mood, cognition, and other brain functions .
properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZKULHBMABQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
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